2,3,6-三氯萘

描述

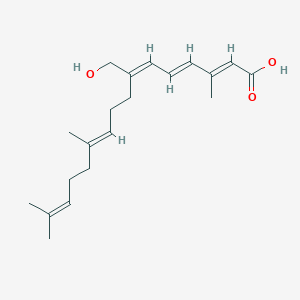

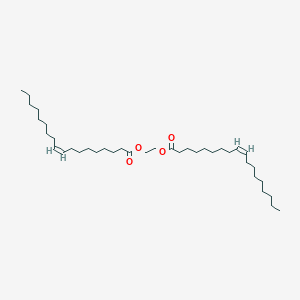

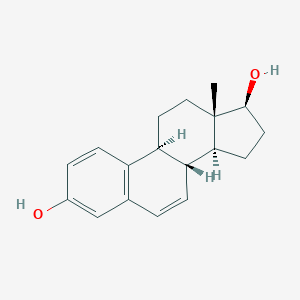

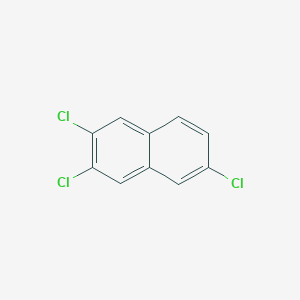

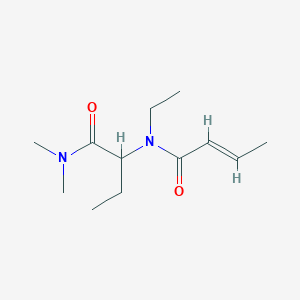

2,3,6-Trichloronaphthalene is a polychlorinated naphthalene (PCN) with chlorine atoms substituted at the 2, 3, and 6 positions of the naphthalene ring. PCNs, including 2,3,6-trichloronaphthalene, are a group of compounds that have been studied due to their environmental persistence and potential health impacts .

Synthesis Analysis

The synthesis of chlorinated naphthalenes can be achieved through various methods. One approach involves the use of α-tetralones, which are converted to chloronaphthalenes by introducing chlorine atoms and then aromatizing the compound . Although the specific synthesis of 2,3,6-trichloronaphthalene is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chloronaphthalenes is characterized by the presence of chlorine atoms on the naphthalene ring, which can influence the physical and chemical properties of the compound. X-ray crystallographic analysis is a common technique used to determine the precise molecular structure of such chlorinated compounds .

Chemical Reactions Analysis

Chloronaphthalenes can participate in various chemical reactions, including the formation of charge-transfer complexes. These complexes involve the transfer of an electron from a donor to an acceptor molecule, which can be studied using spectroscopic techniques such as UV and NMR .

Physical and Chemical Properties Analysis

Polychloronaphthalenes exhibit a range of physical and chemical properties that are influenced by the number and position of chlorine atoms on the naphthalene ring. These properties include melting points, boiling points, solubility, and reactivity. The presence of chlorine atoms can also affect the compound's environmental behavior, such as its persistence and bioaccumulation potential . The complete physicochemical characterization of these compounds is essential for understanding their environmental impact and for the development of analytical methods for their detection and quantification .

科学研究应用

电荷转移络合物

- 电荷转移络合物的形成:2,3,6-三氯萘参与了电荷转移络合物的形成。这些络合物已经通过紫外线和1H-NMR进行了分析,并通过X射线衍射技术确定了它们的晶体结构(Rodríguez等,1983)。

环境影响和排放

- 大鼠组织分布和排泄:关于氯萘类化合物在大鼠体内的分布,包括2,3,6-三氯萘,的研究表明这些化合物具有缓慢的周转速率,并且可能在体内积累,特别是在重复暴露的情况下(Kilanowicz et al., 2004)。

分子结构分析

- 磁场下的分子取向:一项研究表明利用强静态磁场来了解2,3,6-三氯萘等分子的取向。这种方法为溶液中分子结构提供了新的见解(Shestakova et al., 2006)。

光催化分解

- 热降解研究:对氯化萘类化合物,如2,3,6-三氯萘,在纳米材料上的热降解进行的研究揭示了降解途径和机制的见解(Su et al., 2014)。

核取代萘二酰亚胺染料

- 合成和性质:关于核取代萘二酰亚胺染料的合成和光学性质的研究显示了氯萘类化合物在材料科学中的潜在应用(Thalacker et al., 2006)。

检测和分析技术

- 通过敏化磷光检测:研究了一种利用敏化室温磷光检测多氯萘类化合物,包括2,3,6-三氯萘的方法,揭示了其在分析化学中的潜力(Donkerbroek et al., 1983)。

安全和危害

属性

IUPAC Name |

2,3,6-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLBFKRYKUCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204266 | |

| Record name | 2,3,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trichloronaphthalene | |

CAS RN |

55720-40-6 | |

| Record name | Naphthalene, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)

![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)